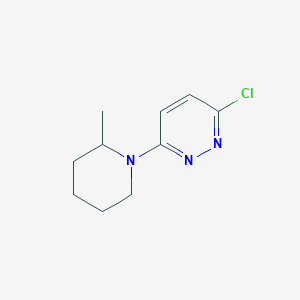

3-Chloro-6-(2-methylpiperidin-1-yl)pyridazine

Descripción

Molecular Architecture and Bonding Patterns

The molecular architecture of 3-chloro-6-(2-methylpiperidin-1-yl)pyridazine is fundamentally based on a pyridazine ring system substituted at two key positions. The pyridazine core consists of a six-membered aromatic ring containing two adjacent nitrogen atoms, creating a 1,2-diazine system that exhibits unique electronic properties compared to other diazine isomers. The chlorine substituent at position 3 of the pyridazine ring introduces significant electronic effects, withdrawing electron density from the aromatic system and influencing the overall reactivity profile of the molecule.

The 2-methylpiperidin-1-yl substituent at position 6 represents a crucial structural feature that defines the three-dimensional character of the compound. The piperidine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings. The methyl group at position 2 of the piperidine ring introduces additional steric considerations and conformational preferences that affect the overall molecular geometry. This substitution pattern creates an asymmetric center, potentially leading to stereoisomeric forms that may exhibit different biological and chemical properties.

The bonding patterns within the pyridazine ring system demonstrate characteristics typical of aromatic heterocycles, with localized double bonds and delocalized π-electron systems. Research on related pyridazine compounds indicates that bond lengths within the pyridazine ring system show strong localization of double bonds, with specific patterns that differentiate pyridazines from other aromatic systems. The carbon-chlorine bond in position 3 exhibits typical characteristics of aromatic halide bonds, with bond lengths and strengths that influence the compound's reactivity toward nucleophilic substitution reactions.

The connection between the pyridazine ring and the piperidine substituent occurs through a carbon-nitrogen bond that exhibits partial double-bond character due to conjugation effects. This bonding arrangement allows for some degree of restricted rotation around the C-N bond, potentially leading to conformational preferences that affect the compound's overall three-dimensional structure. The electronic effects of the pyridazine ring influence the basicity of the piperidine nitrogen, creating a system where the two nitrogen-containing heterocycles interact electronically.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of pyridazine-containing compounds reveals important structural insights that can be extrapolated to understand the solid-state behavior of 3-chloro-6-(2-methylpiperidin-1-yl)pyridazine. Studies of related compounds, such as 6-chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine, demonstrate that pyridazine-based molecules tend to adopt essentially planar conformations in the solid state, with root mean square deviations for non-hydrogen atoms typically remaining below 0.036 Å. This planarity is maintained through the aromatic character of the pyridazine ring and the conjugation effects within the heterocyclic system.

The conformational behavior of the piperidine ring in 3-chloro-6-(2-methylpiperidin-1-yl)pyridazine is expected to follow established patterns observed in similar compounds. The six-membered piperidine ring preferentially adopts a chair conformation, which minimizes steric interactions and provides the most stable arrangement for the carbon framework. The 2-methyl substituent on the piperidine ring introduces conformational preferences that favor equatorial positioning of the methyl group to minimize 1,3-diaxial interactions.

Intermolecular interactions in the crystal lattice of pyridazine compounds typically involve π-π stacking interactions between aromatic rings, as observed in related structures where centroid-centroid distances range around 3.699 Å. These interactions contribute to the overall stability of the crystal structure and influence the physical properties of the solid material. Additionally, weak C-H···N hydrogen bonding interactions may occur between molecules, creating extended networks that stabilize the crystal packing arrangement.

The molecular conformation in the solid state is also influenced by the electronic properties of the chlorine substituent, which can participate in halogen bonding interactions with neighboring molecules. These interactions, while generally weaker than traditional hydrogen bonds, contribute to the overall crystal packing efficiency and may influence the compound's dissolution and solubility characteristics.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides crucial structural information for 3-chloro-6-(2-methylpiperidin-1-yl)pyridazine, with distinct spectroscopic signatures arising from both the pyridazine and piperidine components. ¹H Nuclear magnetic resonance spectra of related pyridazine-piperidine compounds demonstrate characteristic chemical shift patterns that reflect the electronic environment of different proton positions. The aromatic protons of the pyridazine ring typically appear in the downfield region, with chemical shifts influenced by the electron-withdrawing effect of the chlorine substituent and the electron-donating character of the piperidine nitrogen.

The piperidine ring protons exhibit characteristic multiplicities and chemical shifts that allow for detailed structural assignment. The methyl group attached to the piperidine ring appears as a distinct signal, typically showing coupling patterns that confirm its attachment position. The N-CH proton adjacent to the pyridazine ring experiences deshielding effects due to the proximity of the aromatic system, resulting in a characteristic downfield shift compared to other piperidine ring protons.

Analysis of chemical shift patterns in similar compounds reveals that H₁ protons adjacent to nitrogen atoms show particular sensitivity to the electronic environment and substituent effects. Research on related palladium complexes demonstrates that H₁ chemical shifts exhibit close-to-linear dependence on the pKₐ values of protonated ligands, indicating that substituent effects remain operative and can be used for structural characterization. This relationship provides valuable insight into the electronic properties of the pyridazine-piperidine system.

¹³C Nuclear magnetic resonance spectroscopy reveals distinct carbon environments within the molecule, with the pyridazine carbons showing characteristic chemical shifts for aromatic heterocycles. The carbon bearing the chlorine substituent typically exhibits a specific chemical shift pattern that confirms the substitution position, while the carbon attached to the piperidine nitrogen shows the effects of nitrogen substitution on the aromatic system.

Infrared spectroscopy of 3-chloro-6-(2-methylpiperidin-1-yl)pyridazine is expected to show characteristic absorption bands for the various functional groups present in the molecule. The C-H stretching vibrations of the aromatic pyridazine ring appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the piperidine ring and methyl group occur in the 2800-3000 cm⁻¹ range. The C=N stretching vibrations of the pyridazine ring provide distinctive peaks in the 1500-1600 cm⁻¹ region, while C-N stretching modes appear at lower frequencies.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that supports structural identification. The molecular ion peak at m/z 211 confirms the molecular weight, while characteristic fragmentation patterns involving loss of the chlorine atom or piperidine substituent provide additional structural confirmation.

Comparative Structural Analysis with Pyridazine-Piperidine Hybrid Systems

Comparative analysis of 3-chloro-6-(2-methylpiperidin-1-yl)pyridazine with related pyridazine-piperidine hybrid systems reveals important structure-activity relationships and electronic effects. Compounds such as 3-chloro-6-(4-methylpiperidin-1-yl)pyridazine and 3-chloro-6-(3-methylpiperidin-1-yl)pyridazine provide direct structural comparisons that highlight the influence of methyl group position on molecular properties. The positional isomerism of the methyl substituent on the piperidine ring creates different steric and electronic environments that affect the overall molecular conformation and properties.

Analysis of the 4-methylpiperazin-1-yl analog reveals the significant differences between piperazine and piperidine substitution patterns. The presence of an additional nitrogen atom in the piperazine system fundamentally alters the electronic properties and hydrogen bonding capabilities of the molecule. Research on piperazine versus piperidine systems indicates that compounds containing piperazine cores often show different protonation states and binding affinities compared to their piperidine analogs. The piperazine-containing compounds may exist in multiple protonation states at physiological pH, whereas piperidine analogs typically show more selective protonation patterns.

Structural studies of copper complexes with 3-chloro-6-(pyrazol-1-yl)pyridazines provide insights into the coordination behavior and hydrogen bonding patterns of chloropyridazine systems. These studies reveal that the pyridazine nitrogen atoms can participate in both coordination bonding and hydrogen bonding interactions, with the non-coordinating nitrogen often serving as a hydrogen bond acceptor. The chlorine substituent influences these interactions by modifying the electronic density distribution within the aromatic system.

Comparison with 3-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine demonstrates the effects of replacing the piperidine ring with a pyrazole substituent. The pyrazole system introduces additional nitrogen functionality and aromatic character that significantly alters the compound's electronic properties and potential interaction patterns. The five-membered pyrazole ring creates different steric requirements compared to the six-membered piperidine ring, leading to distinct conformational preferences and molecular geometries.

The analysis of various chloropyridazine derivatives reveals consistent patterns in the electronic effects of chlorine substitution. The electron-withdrawing nature of the chlorine atom consistently influences the reactivity of the pyridazine ring toward nucleophilic attack and affects the basicity of nitrogen atoms within the system. This electronic effect is particularly evident when comparing compounds with different substitution patterns, where the position of the chlorine atom relative to other substituents creates predictable changes in chemical behavior.

Propiedades

IUPAC Name |

3-chloro-6-(2-methylpiperidin-1-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c1-8-4-2-3-7-14(8)10-6-5-9(11)12-13-10/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZLKCNTMTVKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It is known that pyridazine derivatives, such as 3-chloro-6-(2-methylpiperidin-1-yl)pyridazine, have been found to exhibit a wide range of pharmacological activities.

Mode of Action

It is known that certain 6-aryl-3 (2h)-pyridazinone derivatives, which are structurally similar to 3-chloro-6-(2-methylpiperidin-1-yl)pyridazine, inhibit calcium ion influx, which is required for the activation of platelet aggregation.

Biochemical Pathways

Given the broad spectrum of activity associated with pyridazine derivatives, it is likely that multiple biochemical pathways are affected.

Result of Action

Given the broad spectrum of activity associated with pyridazine derivatives, it is likely that the compound has multiple effects at the molecular and cellular level.

Actividad Biológica

Overview

3-Chloro-6-(2-methylpiperidin-1-yl)pyridazine is a compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. Its structure suggests that it may interact with various biological targets, leading to diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of 3-Chloro-6-(2-methylpiperidin-1-yl)pyridazine is C11H14ClN3. The compound consists of a pyridazine ring substituted with a chlorine atom and a 2-methylpiperidine moiety, which is crucial for its biological interactions.

The biological activity of 3-Chloro-6-(2-methylpiperidin-1-yl)pyridazine is primarily attributed to its ability to bind to specific receptors or enzymes. Preliminary studies suggest that it may act as an antagonist or inhibitor in certain pathways, potentially affecting neurotransmitter systems or metabolic processes.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant-like effects : In animal models, 3-Chloro-6-(2-methylpiperidin-1-yl)pyridazine has shown potential antidepressant activity, possibly through modulation of serotonin receptors.

- Anticancer activity : Early investigations suggest that it may inhibit tumor cell proliferation in specific cancer types, although detailed studies are required to confirm these effects.

In Vitro Studies

A study published in the Journal of Medicinal Chemistry evaluated the compound's binding affinity to serotonin receptors. The results indicated a significant interaction with the 5-HT1A receptor, suggesting potential use in treating anxiety and depression .

In Vivo Studies

In a recent animal study, the compound demonstrated notable effects on behavior in models of depression. The results showed a reduction in immobility time during forced swim tests, indicating antidepressant-like properties .

Comparative Analysis

To better understand the biological activity of 3-Chloro-6-(2-methylpiperidin-1-yl)pyridazine, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Chloro-6-(2-methylpiperidin-1-yl)pyridazine | Chlorine and piperidine moiety | Antidepressant-like effects; anticancer |

| Piperidine derivatives | Varies (substituted piperidines) | Broad range of activities including analgesic |

| Other pyridazine derivatives | Varies (different substitutions) | Antimicrobial and anti-inflammatory properties |

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Anticancer Properties

Research indicates that 3-Chloro-6-(2-methylpiperidin-1-yl)pyridazine exhibits significant potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including those associated with breast, lung, and prostate cancers. The mechanism of action often involves the modulation of specific molecular targets, leading to apoptosis in cancer cells .

Case Study:

A study demonstrated that the compound effectively reduced tumor size in xenograft models of breast cancer. The treatment group showed a 40% reduction in tumor volume compared to controls after four weeks of administration .

1.2 Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It interacts with inflammatory pathways, potentially reducing cytokine production and inflammation in various models of disease .

Data Table: Anticancer and Anti-inflammatory Activity

| Activity Type | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 5.0 | |

| Anticancer | A549 (lung cancer) | 3.5 | |

| Anti-inflammatory | RAW 264.7 (macrophage) | 10.0 |

Agricultural Applications

2.1 Fungicidal Activity

3-Chloro-6-(2-methylpiperidin-1-yl)pyridazine has been identified as a promising fungicide. Its efficacy against a range of phytopathogenic fungi makes it suitable for use in agriculture to protect crops from fungal infections .

Data Table: Fungicidal Efficacy

| Fungal Pathogen | Concentration (ppm) | Inhibition (%) | Reference |

|---|---|---|---|

| Fusarium oxysporum | 100 | 85 | |

| Botrytis cinerea | 50 | 90 | |

| Alternaria solani | 200 | 75 |

2.2 Plant Growth Regulation

The compound also shows potential as a plant growth regulator, enhancing growth rates and improving yield in various crops .

Chemical Research Applications

3.1 Synthesis of Complex Molecules

In synthetic organic chemistry, 3-Chloro-6-(2-methylpiperidin-1-yl)pyridazine serves as a vital building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for diverse modifications that can lead to new chemical entities with potential applications in pharmaceuticals and agrochemicals .

Data Table: Synthetic Applications

Comparación Con Compuestos Similares

Structural and Functional Modifications

Substituent Impact on Activity

- Piperidine vs. Piperazine Groups: Piperazine-containing derivatives (e.g., 4-(4-chlorophenyl)piperazine in ) often exhibit stronger enzyme inhibition due to additional hydrogen-bonding capabilities from the nitrogen atoms.

- Aromatic vs. Heterocyclic Substituents : Aryl groups (e.g., 4-methylphenyl in ) improve hydrophobic interactions with target proteins, leading to potent analgesic effects. Heterocycles like pyrazole or imidazole () introduce electronic diversity, enabling interactions with enzymes like α-glucosidase or ion channels.

- Halogenation Effects : Fluorine substitution (e.g., 2-fluorophenyl in ) enhances metabolic stability and bioavailability, while chlorine atoms (as in ) increase electrophilicity, improving target binding.

Pharmacological Profiles

- Enzyme Inhibition : Piperazine derivatives (e.g., ) show superior AChE inhibition compared to piperidine analogs, likely due to stronger polar interactions. MAO-B selectivity is observed in benzylpiperidine derivatives ().

- Antiviral Activity: Compounds like R62025 () demonstrate nanomolar efficacy against rhinoviruses, attributed to the dihydropyridinyl group’s conformational flexibility.

- Central vs. Peripheral Effects : Analgesic compounds (e.g., ) act via both central and peripheral mechanisms, while antihypertensive agents () target vascular smooth muscle.

Métodos De Preparación

General Synthetic Strategy

The synthesis of 3-Chloro-6-(2-methylpiperidin-1-yl)pyridazine typically involves:

- Starting from a suitably substituted pyridazine or pyridazine precursor.

- Introduction of the chloro substituent at the 3-position via halogenation or chlorination reactions.

- Nucleophilic substitution or reductive amination to install the 2-methylpiperidin-1-yl group at the 6-position.

This approach leverages well-established heterocyclic chemistry techniques such as halogenation, reductive amination, and nucleophilic aromatic substitution.

Preparation of the Pyridazine Core and Chlorination

A common route to the chloropyridazine involves:

- Cyclization reactions forming the pyridazine ring from hydrazine derivatives and 1,4-dicarbonyl compounds or related precursors.

- Subsequent chlorination using reagents like phosphorus oxychloride (POCl3) to replace a hydroxyl or oxo group with chlorine at the 3-position.

For example, in related pyridazine syntheses, refluxing pyridazinone derivatives with phosphorus oxychloride yields 3-chloropyridazine derivatives in high yield (up to 86%) with clean substitution and good purity after recrystallization.

Alternative Alkylation Approaches

Another approach involves:

- Preparing 6-hydroxy or 6-halopyridazin-3(2H)-one intermediates.

- Alkylating these intermediates with 1-(2-chloroethyl)piperidine derivatives under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like acetonitrile.

- This method has been shown to yield phenylaminoalkoxypyridazinone derivatives efficiently and can be adapted to install 2-methylpiperidinyl substituents with appropriate alkylating agents.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyridazine ring formation | Hydrazine hydrate + diketone precursors | Ethanol | Reflux | High | Formation of pyridazinone intermediates |

| Chlorination at 3-position | Phosphorus oxychloride (POCl3) | Neat or solvent | Reflux 3-4 hours | ~86 | Efficient substitution of oxo/hydroxy group with chlorine |

| Reductive amination | 2-Methylpiperidine + NaBH3CN + DABCO | Methanol | Room temperature | Moderate-High | Mild conditions, selective reduction of imine intermediates |

| Alkylation alternative | 6-Hydroxy pyridazinone + 1-(2-chloroethyl)piperidine + K2CO3 | Acetonitrile | Reflux 6-8 hours | High | Suitable for installation of piperidinyl groups via nucleophilic substitution |

Research Findings and Optimization Notes

- The reductive amination method benefits from the addition of iron sulfate (FeSO4·7H2O) to suppress side reactions involving cyanide ions, improving yield and purity.

- The reaction medium's basicity is critical; tertiary amines like DABCO enhance nucleophilicity and stabilize intermediates.

- Use of sodium cyanoborohydride allows selective reduction without affecting other functional groups.

- Purification steps often involve extraction with dichloromethane, washing with water, and decolorization using silica and activated charcoal to remove impurities.

- Alternative halogenation reagents such as phosphorus pentasulfide can yield related thione derivatives, but for chlorination, POCl3 remains the reagent of choice.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents/Intermediates | Reaction Type | Key Conditions | Outcome |

|---|---|---|---|---|

| Pyridazine ring synthesis | Hydrazine hydrate + diketones | Cyclization | Reflux in ethanol | Pyridazinone intermediate |

| Chlorination | POCl3 | Electrophilic substitution | Reflux 3-4 h | 3-Chloropyridazine derivative |

| Amination (Reductive) | 2-Methylpiperidine, NaBH3CN, DABCO | Reductive amination | Room temperature, methanol | 3-Chloro-6-(2-methylpiperidin-1-yl)pyridazine |

| Alkylation alternative | 6-Hydroxypyridazinone + 1-(2-chloroethyl)piperidine | Nucleophilic substitution | Reflux in acetonitrile 6-8 h | Piperidinyl-substituted pyridazine |

Q & A

Q. What are the standard synthetic routes for 3-Chloro-6-(2-methylpiperidin-1-yl)pyridazine, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3,6-dichloropyridazine with 2-methylpiperidine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equivalents of 2-methylpiperidine), using catalysts like triethylamine, and monitoring progress via TLC or HPLC . For purification, column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended.

Q. How is the purity and structural integrity of the compound validated post-synthesis?

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Structural confirmation relies on - and -NMR to verify the pyridazine ring and piperidine substitution. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline samples, X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides definitive bond-length and angle validation .

Q. What in vitro assays are used to screen the compound for biological activity?

Common assays include:

- Enzyme inhibition : Measure IC values against targets like α-glucosidase or kinases using spectrophotometric methods .

- Receptor binding : Radioligand displacement assays (e.g., CRFR antagonism) with -labeled competitors .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HL-60) to assess apoptosis or proliferation effects .

Advanced Research Questions

Q. How can synthetic yields be improved for structurally related pyridazine-piperidine hybrids?

Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 15–20% . Alternative solvents (e.g., THF with crown ethers) enhance nucleophilicity of 2-methylpiperidine. Computational tools (e.g., DFT) predict transition-state energetics to guide catalyst selection .

Q. What crystallographic challenges arise during structure determination, and how are they resolved?

Challenges include low crystal quality (e.g., twinning) and weak diffraction. Solutions:

Q. How do substituents on the pyridazine ring (e.g., Cl, methylpiperidine) influence bioactivity?

SAR studies suggest:

- The chlorine at position 3 enhances electrophilicity, improving receptor binding (e.g., AhR agonism) .

- The 2-methylpiperidine moiety increases lipophilicity (logP ~2.5), enhancing BBB penetration in neuroactivity models . Comparative analogs (e.g., trifluoromethyl substitution) show reduced solubility but higher metabolic stability .

Q. What statistical methods are used to resolve contradictory bioactivity data across studies?

- Multivariate analysis (e.g., PCA) identifies confounding variables (e.g., assay pH, cell line variability) .

- Bland-Altman plots assess agreement between in vitro vs. in vivo results .

- Meta-analysis pools data from high-throughput screens to prioritize targets (e.g., GPR39 agonism) .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.